Pitolisant is a medication approved by the US Food and Drug Administration (FDA) in 2019 for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness (EDS) and cataplexy (sudden muscle weakness triggered by emotions). It works by blocking histamine H3 receptors in the brain, which are involved in inhibiting the release of other neurotransmitters like histamine and norepinephrine. This increased release promotes wakefulness and alertness [, ].
Numerous clinical trials have shown the efficacy of pitolisant in improving symptoms of narcolepsy. Studies have demonstrated its effectiveness in reducing EDS, improving sleep quality, and decreasing the frequency of cataplexy attacks compared to placebo [, , ]. Additionally, research suggests that pitolisant may be beneficial for treating other narcolepsy symptoms like hallucinations and sleep paralysis [].
While generally well-tolerated, some studies have reported side effects associated with pitolisant, such as headaches, dizziness, and insomnia []. Long-term safety data is still accumulating, however, one study found that pitolisant's effectiveness and safety profile remain consistent over extended use (up to 1 year) in patients with narcolepsy [].
Given its mechanism of action and promising results in narcolepsy, researchers are exploring the potential application of pitolisant for treating other conditions characterized by excessive sleepiness or cognitive decline. These areas of investigation include Alzheimer's disease, Parkinson's disease, and major depressive disorder with a focus on understanding its effectiveness and safety in these contexts [].